molecular formula C8H15N3 B1334097 1-(3-Cyanopropyl)piperazine CAS No. 5623-94-9

1-(3-Cyanopropyl)piperazine

Cat. No.: B1334097
CAS No.: 5623-94-9
M. Wt: 153.22 g/mol
InChI Key: YWKVYGFJHOLYRV-UHFFFAOYSA-N
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Description

1-(3-Cyanopropyl)piperazine is an organic compound with the molecular formula C8H15N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Cyanopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropionitrile under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
1-(3-Cyanopropyl)piperazine has been investigated for its potential antitumor properties. Studies have shown that piperazine derivatives can enhance the anticancer activity of various compounds. For instance, modifications involving piperazine moieties have led to significant improvements in the efficacy of anticancer agents targeting prostate cancer cells. A study reported that certain piperazine-containing compounds exhibited IC50 values significantly lower than their parent compounds, indicating enhanced potency against cancer cell lines such as PC-3 and LNCaP .

Neuropharmacology
The compound has also been explored as a potential neuropharmacological agent. Research indicates that piperazine derivatives can function as agonists for dopamine and serotonin receptors. Specifically, novel derivatives of this compound have shown promising results in modulating these receptors, which are crucial for treating disorders such as depression and schizophrenia .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring or the attached cyanopropyl group can significantly influence the compound's efficacy and selectivity. For example, studies have demonstrated that introducing specific functional groups can enhance binding affinity to target receptors, thereby improving therapeutic outcomes .

Material Science

Polymer Chemistry
In addition to biological applications, this compound has been utilized in polymer chemistry. Its ability to serve as a cross-linking agent in the synthesis of polymers has been explored, leading to materials with improved mechanical properties and thermal stability. The incorporation of piperazine derivatives into polymer matrices can enhance the material's performance in various industrial applications .

Case Study 1: Antitumor Activity Enhancement

A series of studies focused on synthesizing piperazine hybrids with existing anticancer drugs showed that the introduction of this compound significantly increased the cytotoxic effects against multiple myeloma cell lines. The hybrid compounds demonstrated IC50 values lower than those of standard treatments, suggesting a synergistic effect .

Case Study 2: Neuropharmacological Effects

Another study evaluated the effects of this compound on serotonin receptor modulation. The results indicated that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs), providing a new avenue for treating mood disorders without the side effects commonly associated with traditional SSRIs .

Data Table: Summary of Biological Activities

Application AreaActivity TypeNotable Findings
AntitumorCytotoxicityEnhanced activity against cancer cell lines
NeuropharmacologyReceptor AgonismPotential SSRI activity
Material SciencePolymer Cross-linkingImproved mechanical properties

Mechanism of Action

The mechanism of action of 1-(3-Cyanopropyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. The binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

1-(3-Cyanopropyl)piperazine can be compared with other piperazine derivatives:

    Piperazine: The parent compound, used as an anthelmintic agent.

    1-(2-Cyanoethyl)piperazine: Similar structure but with a different alkyl chain length.

    1-(4-Cyanobutyl)piperazine: Another derivative with a longer alkyl chain.

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with tailored properties .

Biological Activity

1-(3-Cyanopropyl)piperazine is a derivative of piperazine, characterized by a piperazine ring with a cyanopropyl substituent. This compound is of interest in medicinal chemistry due to its structural features that may influence its biological activity. The exploration of its pharmacological properties has been limited, but existing studies indicate potential applications in various therapeutic areas.

Chemical Structure

The compound's structure can be represented as follows:

C8H14N2\text{C}_8\text{H}_{14}\text{N}_2

This formula indicates the presence of two nitrogen atoms in the piperazine ring, contributing to its biological interactions.

Anticancer Properties

Research has indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. A study assessed the cytotoxic potential of a related piperazine derivative against human liver cancer cell lines (SNU-475 and SNU-423). The results showed an IC50 value of approximately 6.98 µM, indicating effective suppression of cancer cell proliferation through apoptosis induction via intrinsic and extrinsic pathways . Although specific studies on this compound are scarce, its structural similarity to other active piperazines suggests potential anticancer properties.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. A patent describes the tranquilizing action of compounds similar to this compound, demonstrating behavioral effects in animal models comparable to established tranquilizers like chlorpromazine . This suggests that this compound may possess anxiolytic or sedative properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. A comparative analysis of various piperazine compounds reveals that changes in substituents can lead to significant differences in receptor binding profiles and pharmacological effects. For instance, different alkyl substituents can alter solubility and interaction with biological targets:

Compound NameStructure FeaturesUnique Attributes
1-(2-Methylpropyl)piperazineSimilar piperazine coreDifferent receptor binding profiles
1-(4-Fluorobutyl)piperazineFluorinated alkyl substituentEnhanced solubility and altered activity
1-(3-Chloropropyl)piperazineChlorinated alkyl substituentVariations in toxicity and efficacy

This table illustrates how structural variations influence biological activity, emphasizing the need for targeted design in drug development.

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds demonstrate that piperazines can affect metabolic pathways and cellular signaling mechanisms, potentially impacting their efficacy and safety profiles. Understanding these mechanisms is crucial for optimizing therapeutic applications.

Properties

IUPAC Name

4-piperazin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKVYGFJHOLYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374108
Record name 1-(3-Cyanopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-94-9
Record name 1-(3-Cyanopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5623-94-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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